molecular formula C16H20N2O4 B2707997 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide CAS No. 851404-15-4

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Cat. No. B2707997
CAS RN: 851404-15-4
M. Wt: 304.346
InChI Key: IMZMUJCGHNJHBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to DQP, such as 4-hydroxy-2-quinolones, has been extensively studied due to their interesting pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to DQP, such as 4-hydroxy-2-quinolones, have been a subject of research . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Scientific Research Applications

Synthesis of Heterocycles

“N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” belongs to the class of 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Inhibitors Against Acetylcholinesterase Enzyme

New 2-oxo-1,2-dihydroquinoline-3-carboxamides, including “N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide”, have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . This enzyme plays a crucial role in Alzheimer’s disease, and inhibiting it can help in the treatment .

Alzheimer’s Disease Treatment

The compound has shown potential in the treatment of Alzheimer’s disease . One of the synthesized carboxamides showed a strong potency in inhibiting the acetylcholinesterase enzyme, with activities higher than or close to donepezil, the positive control .

Dementia Treatment

The compound has also shown potential in the treatment of dementia . For example, one of the synthesized compounds showed better recovery from scopolamine-induced dementia than that of donepezil .

Drug Research and Development

The unique structure of “N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” makes it a valuable tool for researchers in various fields, enabling innovative studies and advancements in scientific research.

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, including “N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide”, have been used in the synthetic methodology of fused ring systems .

Future Directions

The future directions for research on DQP could involve further exploration of its potential applications in biomedicine. Given the interest in similar compounds such as 4-hydroxy-2-quinolones , DQP may also be a subject of future research in drug development.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-14(19)17-8-7-10-9-11-12(21-2)5-6-13(22-3)15(11)18-16(10)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMUJCGHNJHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

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